4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine
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Overview
Description
4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is a chemical compound with the molecular formula C10H7Cl2N3 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves reactions such as double cross-coupling and aldol condensation . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridyl group attached to a pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives like this compound can participate in various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.09 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antitumor Activity and Medicinal Chemistry
The synthesis and antitumor activity of various pyrimidine derivatives have been a significant area of research. For instance, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have been synthesized and shown potent inhibitory activities against certain cancer types, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Grivsky et al., 1980). Such studies underscore the importance of pyrimidine compounds in developing new anticancer drugs, where derivatives of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine could serve as key intermediates or active agents.
Nonlinear Optics (NLO) and Material Science
Pyrimidine rings are prevalent in nature and have found applications in the fields of medicine and nonlinear optics (NLO). Research on thiopyrimidine derivatives, for example, has shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020). This exploration opens avenues for using this compound derivatives in developing new materials with desirable optical properties for technological advancements.
Synthetic Chemistry and Drug Development
The versatility of pyrimidine derivatives in synthetic chemistry is well-documented, with their use in creating various biologically active molecules. For instance, transformations of dichloropyrimidine compounds have led to the synthesis of condensed azines, illustrating the potential of these molecules in generating new chemical entities (Bakulina et al., 2014). Such synthetic routes can be instrumental in developing new drugs, where this compound can act as a precursor or intermediate in crafting molecules with desired therapeutic effects.
DNA Interaction and Biochemistry
The interaction of pyrimidine derivatives with DNA is another area of interest, highlighting the potential of these compounds in understanding genetic processes and designing drugs that target DNA. Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have revealed insights into how such molecules can interact with DNA, offering a basis for developing drugs that modulate genetic expression or combat genetic diseases (Zhang et al., 2013).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Pharmacokinetics
The compound’s physical properties, such as its predicted melting point of 13141° C and boiling point of 2715° C at 760 mmHg, suggest that it may have good stability and could potentially be well-absorbed in the body .
Result of Action
Pyrimidine derivatives are often associated with a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-3-2-4-13-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVBSZANRXEMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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